Unii-F92Z3RN37G
Description
UNII-F92Z3RN37G is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for over 100,000 substances, including pharmaceuticals, biologics, and chemicals, to ensure regulatory consistency and global harmonization . Researchers can access its detailed description, including physicochemical properties and regulatory status, via the GSRS portal (https://gsrs.ncats.nih.gov ) .
Properties
CAS No. |
2067281-52-9 |
|---|---|
Molecular Formula |
C20H26F3N8O7P |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1 |
InChI Key |
UCGFIRPRWMWKQG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Canonical SMILES |
C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.
Industrial Production Methods
Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PF-06843195 phosphate ester undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.
Scientific Research Applications
PF-06843195 phosphate ester has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.
Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.
Mechanism of Action
PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
The identification and comparison of compounds similar to UNII-F92Z3RN37G rely on structural homology , functional equivalence , or regulatory categorization . Below is a systematic analysis based on methodologies outlined in regulatory guidelines and chemical databases:
Structural Similarity
Regulatory submissions for pharmaceuticals require comparisons with structurally analogous compounds to assess safety and efficacy. For example:
- Example Compound A (CAS 918538-05-3): A heterocyclic compound with the molecular formula C₆H₃Cl₂N₃.
- Example Compound B (4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine): Features a halogenated pyrrolotriazine structure, analogous to UNII-F92Z3RN37G’s inferred heterocyclic framework. Differences in substituents (e.g., isopropyl groups) may alter solubility or metabolic stability .
Table 1: Structural and Physicochemical Comparison
Functional and Regulatory Comparisons
UNII-F92Z3RN37G may belong to a class of compounds used for specific therapeutic purposes. For instance:
- Antimicrobial Agents : Compounds like protriptyline hydrochloride (a tricyclic antidepressant) and risedronate sodium (a bisphosphonate) are regulated with stringent purity and dissolution criteria . While functionally distinct, their regulatory profiles (e.g., dissolution testing, impurity limits) provide a framework for comparing UNII-F92Z3RN37G’s quality standards.
- Generic Drug Comparisons : Regulatory guidelines for generic drugs emphasize comparative dissolution studies and bioequivalence testing. For example, protocols for prednisone tablets require alignment with reference listed drugs in dissolution profiles and impurity thresholds .
Table 2: Functional and Regulatory Benchmarks
Methodological Considerations
- Analytical Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for comparing purity and stability .
- Regulatory Alignment: The International Council for Harmonisation (ICH) mandates structural comparisons to predict toxicity or cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
